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# A Technical Guide to Lentztrehalose C: Discovery, Isolation, and Characterization

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Compound of Interest		
Compound Name:	Lentztrehalose C	
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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of **Lentztrehalose C**, a novel cyclized analog of trehalose. It details its discovery and isolation from the actinomycete Lentzea sp. ML457-mF8, elucidates its structure, and discusses its potential as a therapeutic agent, particularly due to its stability against enzymatic hydrolysis and its ability to induce autophagy.

## **Discovery and Significance**

**Lentztrehalose C**, along with its analogs Lentztrehalose A and B, was discovered during further investigation of the actinomycete strain Lentzea sp. ML457-mF8, the original producer of lentztrehalose (now renamed lentztrehalose A)[1][2]. The initial discovery of these analogs was hindered by impurities during the isolation process when the producing strain was cultured on steamed flattened barley[1][2]. Trehalose, a disaccharide of glucose, is a promising therapeutic candidate for neurodegenerative diseases due to its role as a chemical chaperone and autophagy inducer. However, its low bioavailability, as it is readily hydrolyzed by the enzyme trehalase in the intestine and kidney, limits its clinical use[3].

**Lentztrehalose C**, being a cyclized analog of Lentztrehalose A, exhibits significant stability against mammalian trehalase, making it a promising candidate for drug development[3][4]. This enhanced stability suggests potentially greater bioavailability compared to trehalose[5]. The lentztrehaloses are believed to be produced by the microorganism as humectants or protectants under dry environmental conditions[3][4].



## Physicochemical Properties and Structural Elucidation

**Lentztrehalose C** is structurally defined as 3, 4-O-[(1R)-1-(2-hydroxy-2-propyl)-1, 2-ethanediyl] trehalose[1][6]. Its structure was determined through a combination of high-resolution electrospray ionization-mass spectrometry (HRESI-MS), elemental analysis, and extensive NMR spectroscopy, including 1H-1H COSY, TOCSY, and HMBC experiments[1][6].

Table 1: Physicochemical and Spectroscopic Data for Lentztrehalose C

Property	Value	Reference
Molecular Formula	C17H30O12	[6]
Optical Rotation	+160°	[6]
Key HMBC Correlations	H-3' to C-2; H-2 to C-3'	[1]
Key NOE Correlations	H-2 and H-3'	[1][6]

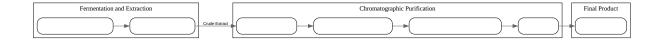
The key HMBC correlations from H-3' of the trehalose moiety to the oxymethine at C-2 and from H-2 to C-3' were crucial in establishing the cyclic ether linkage[1]. Furthermore, NOE observations between H-2 and H-3' indicated the equatorial orientation of the 2-hydroxy-2-propyl group in the additional six-membered ring[1][6].

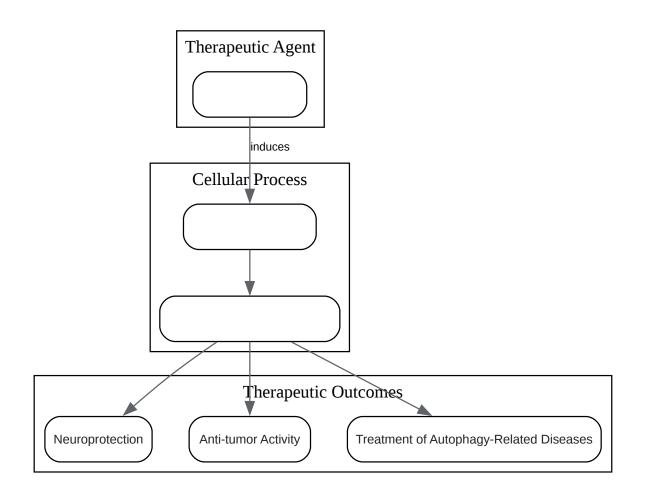
### **Isolation and Purification Protocol**

The isolation of **Lentztrehalose C** from the culture of Lentzea sp. ML457-mF8 involved a multistep chromatographic process designed to separate it from other sugars and impurities.

Experimental Workflow for Isolation of Lentztrehalose C







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## References



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